Enhanced Lipophilicity via Bromine Substitution
The introduction of a bromine atom at the 7-position significantly increases the compound's lipophilicity. The calculated partition coefficient (XLogP3) for the methyl ester, Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate, is 2.4 [1]. While direct experimental logP data for the free acid is not available in this analysis, this value is substantially higher than the experimental logP of 1.43 reported for the non-halogenated parent compound, 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid . This quantifiable difference in lipophilicity is a critical parameter for membrane permeability and oral bioavailability in drug development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (for the methyl ester, Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate) |
| Comparator Or Baseline | 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid; Experimental LogP = 1.43 |
| Quantified Difference | Δ LogP = +0.97 (target ester vs. comparator free acid) |
| Conditions | Computational prediction (PubChem XLogP3) vs. experimental measurement (chemsrc.com) |
Why This Matters
The ~1 unit increase in LogP suggests improved passive membrane permeability, which can be a key differentiator in selecting a lead compound for cell-based assays or in vivo studies.
- [1] PubChem. Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate. Compound Summary for CID 131386287. XLogP3 Value. View Source
